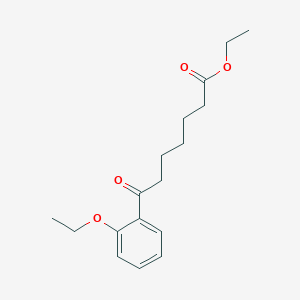

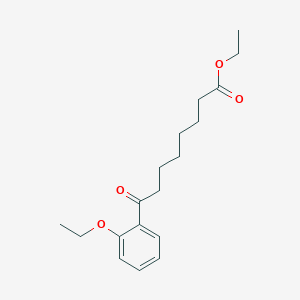

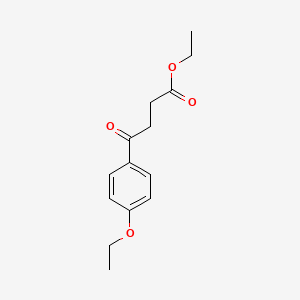

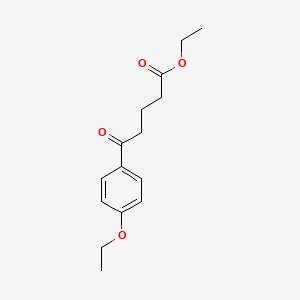

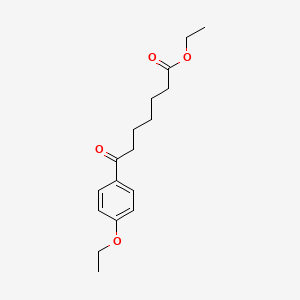

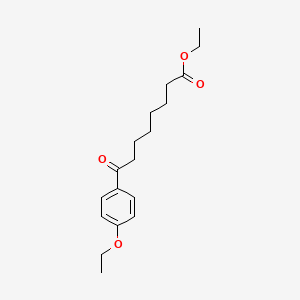

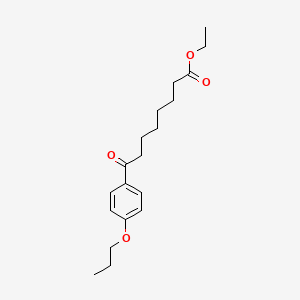

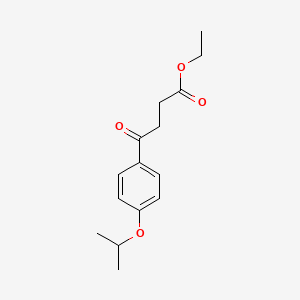

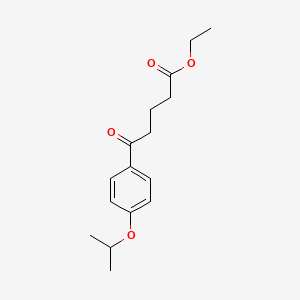

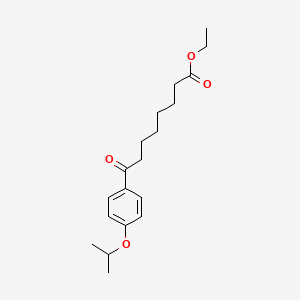

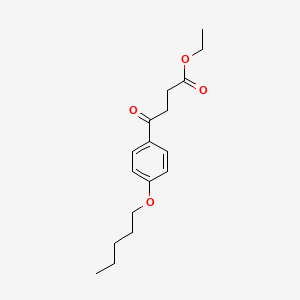

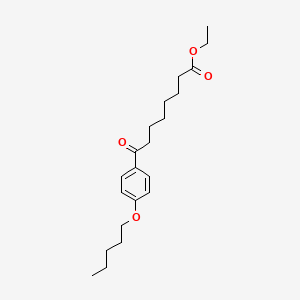

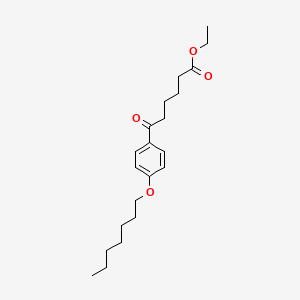

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

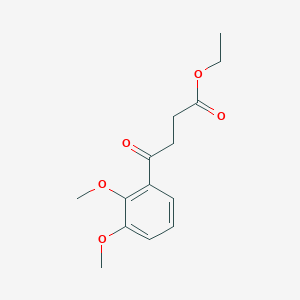

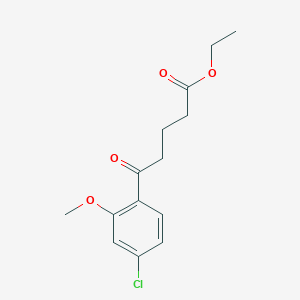

The compound is a derivative of benzoic acid, which is a common structure in many organic compounds. It contains a benzene ring (phenyl group) with a chloro and methoxy substituents, and an ester functional group .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution, where the benzene ring is substituted with different groups . The exact method would depend on the specific groups involved and their positions on the benzene ring.Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzene ring with various substituents. The positions and types of these substituents can greatly affect the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific substituents and conditions. Common reactions could include further substitutions on the benzene ring or reactions involving the ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. Factors that can affect these properties include the specific substituents on the benzene ring and the presence of functional groups like the ester .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate is involved in various chemical synthesis processes. For example, it is used in the preparation of methoxychlor derivatives, such as 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, which is important in studying microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986). Similarly, it is used in the synthesis of different oxadiazole derivatives with potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).

Molecular Docking Studies

This compound also plays a role in molecular docking studies, particularly in the context of cancer research. For instance, benzimidazole derivatives bearing a similar molecular structure have been studied for their potential as EGFR inhibitors, an important target in cancer therapy (Karayel, 2021).

Crystal Structure Analysis

Research into the crystal structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides insights into molecular interactions and stability, which are crucial for drug design and material science applications (Yeong et al., 2018).

Tandem Oxidation and Intramolecular Reactions

The compound is involved in tandem Wessely oxidation and intramolecular Diels–Alder reactions, crucial for synthesizing complex organic compounds like coronafacic acid (Yates et al., 1993).

Schiff Base Formation

In the formation of Schiff bases, compounds like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, derived from similar structures, are studied for their planar configuration and potential applications in material science and pharmaceuticals (Yaeghoobi et al., 2009).

Ketene Formation in Drug Synthesis

The compound is also relevant in the synthesis of drugs like laquinimod, where understanding the mechanism of ketene formation is vital for optimizing production processes (Jansson et al., 2006).

Antimicrobial and Antioxidant Studies

Derivatives like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and screened for their antimicrobial and antioxidant activities, showing significant potential in these areas (Raghavendra et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-8-7-10(15)9-13(11)18-2/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYOEHPPBSLBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.